molecular formula C10H13NO4S B3141613 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid CAS No. 4816-81-3

2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid

Cat. No. B3141613
CAS RN: 4816-81-3
M. Wt: 243.28 g/mol
InChI Key: LQXKHFZRJYXXFA-UHFFFAOYSA-N
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Description

“2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid” is a compound with the molecular formula C10H13NO4S . It is also known by other names such as “2-(4-Methylphenylsulfonamido)propanoic acid”, “N-(p-Toluenesulfonyl)-DL-Alanine”, and "2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid" .


Synthesis Analysis

The compound can be synthesized by adding Na2CO3 solution to cysteine in H2O at -5 to -10 degrees Celsius, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour .


Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3, (H,12,13)" . The Canonical SMILES is "CC1=CC=C(C=C1)S(=O)(=O)NC©C(=O)O" .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 243.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

Environmental Applications

Sulfamic acid, closely related to the chemical structure , is highlighted for its environmentally friendly alternative to more harmful electrolytes used in industrial cleaning. It is effective in removing rust and lime scales from metal surfaces, posing as a less toxic option compared to traditional hydrochloric and sulfuric acid-based electrolytes. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, showing effectiveness in adsorbing at metal/electrolyte interfaces through mechanisms like physiochemisorption (Verma & Quraishi, 2022).

Biochemical Insights

In the realm of biochemistry, the transformation and breakdown of branched aldehydes from amino acids have significant implications for food flavor, highlighting the importance of understanding amino acid derivatives in both fermented and non-fermented products. This knowledge is crucial for controlling the formation of desired levels of these compounds in food (Smit, Engels, & Smit, 2009).

Pharmacological Significance

Perfluorinated acids, including derivatives related to the sulfonic acid group, have been examined for their bioaccumulative nature. Research indicates a direct relationship between the bioconcentration of these compounds and the length of their fluorinated carbon chains, offering insights into environmental persistence and potential health impacts (Conder et al., 2008).

The degradation of polyfluoroalkyl chemicals in the environment, leading to perfluoroalkyl carboxylic and sulfonic acids, has been reviewed, emphasizing the need for comprehensive environmental and ecotoxicological assessments of these persistent compounds (Liu & Avendaño, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not clear, sulfonamides are known to inhibit carbonic anhydrase, an enzyme that catalyzes the reaction between carbon dioxide and water to form carbonic acid .

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKHFZRJYXXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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